molecular formula C7H7ClN2O2S B122190 Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate CAS No. 79686-03-6

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Cat. No. B122190
CAS RN: 79686-03-6
M. Wt: 218.66 g/mol
InChI Key: PSBLUGJWGGDSKM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids and are involved in many biological processes. The specific compound is characterized by a methylthio group and a chloro substituent on the pyrimidine ring, as well as a carboxylate ester function.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis methods . Another study reported the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates using the Atwal-Biginelli cyclocondensation reaction, highlighting the ability to create complex pyrimidine structures . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]-pyrimidine-6-carboxylic acids has been optimized, further expanding the synthetic routes available for pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the possibility of tautomeric forms as seen in the inseparable mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its isomer . The confirmation of these structures often relies on spectroscopic techniques such as NMR and NOESY experiments. The molecular geometry of pyrimidine derivatives can also be confirmed through transformations and subsequent structural analysis, as demonstrated in the study of 5-methylthieno[2,3-d]pyrimidine-6-carboxylates .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can yield a range of products depending on the reactants used. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with different nucleophiles to produce normal substitution products, but with cyanide ion, it leads to an unexpected product, ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate . This indicates the reactivity and potential for diverse chemical transformations of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of amino or methylthio groups can affect the compound's solubility, melting point, and spectroscopic properties. Infrared and Raman spectroscopies have been used to study the vibrations of amino and methylamino-2 and -4 dichloro(methylthio)-5 pyrimidines, providing insights into their self-association behavior in solution and solid state . Additionally, the antimicrobial activity of certain pyrimidine derivatives, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, has been investigated, revealing their potential as bioactive molecules .

Scientific Research Applications

Chemistry and Synthesis

Pyrimidine derivatives, including those similar to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, have been extensively studied for their synthetic pathways and applications in medicinal chemistry. The synthesis and characterization of substituted tetrahydropyrimidine derivatives show potential in vitro anti-inflammatory activity, highlighting the importance of pyrimidine scaffolds in developing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013). Moreover, the exploration of hybrid catalysts towards the synthesis of pyrano[2,3-d]pyrimidine derivatives demonstrates the versatility of pyrimidine cores in pharmaceutical synthesis, offering insights into efficient synthesis methods for complex molecules (Parmar, Vala, & Patel, 2023).

Biological Activities and Applications

The diverse biological activities of pyrimidine derivatives underscore their significance in scientific research. For instance, the role of pyrimidine and its derivatives in enzyme inhibition and as DNA methyltransferase inhibitors showcases their therapeutic potential, particularly in cancer treatment (Goffin & Eisenhauer, 2002). Additionally, the analysis of anti-cancer activities across various pyrimidine-based scaffolds reveals the compound's role in targeting different enzymes, receptors, and pathways, indicating the broad application of pyrimidine derivatives in oncology research (Kaur et al., 2014).

properties

IUPAC Name

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLUGJWGGDSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406100
Record name Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

CAS RN

79686-03-6
Record name Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.0 g of chloro(trimethyl)silane are added dropwise to a solution of 6.2 g of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid 1 in 100 ml of methanol and 100 ml of dichloromethane. The mixture is stirred at ambient temperature for 20 h, and then concentrated under vacuum. The residue is taken up with water and extracted with dichloromethane. The organic phase is dried over magnesium sulfate and concentrated under vacuum so as to obtain 6.3 g of methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 2 in the form of a brown oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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